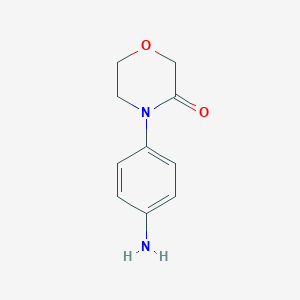

4-(4-Aminophenyl)morpholin-3-one

Descripción general

Descripción

4-(4-Aminophenyl)morpholin-3-one is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is a derivative of morpholine, featuring an aminophenyl group attached to the morpholinone ring. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)morpholin-3-one typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. One common method uses anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst . The reaction is carried out in a polar solvent at room temperature, resulting in high purity and yield .

Another method involves the amidation of p-nitroaniline followed by catalytic hydrogenation to obtain p-acyl-substituted aminophenylamin. This intermediate undergoes further reactions, including amidation, halogenation, or sulfonylation, followed by condensation cyclization to yield 4-(4-substituted acylaminophenyl)morpholin-3-one. The final step involves removing the acyl protecting group to obtain the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of environmentally friendly reducing agents, such as ammonium formate, and mild reaction conditions make the process suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, particularly involving the amino group.

Common Reagents and Conditions

Reducing Agents: Anhydrous ammonium formate, hydrogen gas.

Catalysts: Palladium on carbon.

Solvents: Polar solvents such as ethanol.

Major Products

The major product of the reduction reaction is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Intermediate in Anticoagulant Synthesis :

-

Antimicrobial Activity :

- Recent studies have reported the synthesis of Schiff bases from this compound and quinoline aldehyde, demonstrating notable antimicrobial properties against various bacterial strains and fungi. These derivatives show promise as potential therapeutic agents due to their enhanced biological activities compared to their precursors .

- Thromboembolic Disorders :

Case Study: Synthesis and Characterization

A study conducted by Babariya et al. (2020) focused on the synthesis of novel Schiff bases involving this compound. The synthesized compounds were characterized using various spectroscopic techniques (NMR, IR) and tested for antimicrobial activity against standard drug controls. The results indicated that these derivatives exhibited significant antibacterial properties, suggesting their potential use in treating infections caused by resistant strains .

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(4-Aminophenyl)morpholin-3-one is primarily related to its role as an intermediate in drug synthesis. In the case of rivaroxaban, it acts as a precursor in the synthesis pathway, ultimately contributing to the drug’s anticoagulant properties by inhibiting Factor Xa .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Nitrophenyl)morpholin-3-one: The precursor in the synthesis of 4-(4-Aminophenyl)morpholin-3-one.

Morpholine: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of important pharmaceuticals like rivaroxaban. Its ability to undergo various chemical reactions and its role in drug synthesis highlight its significance in the pharmaceutical industry .

Actividad Biológica

4-(4-Aminophenyl)morpholin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for anticoagulant agents. This article discusses its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 192.21 g/mol. It features a morpholine ring, which is common in various biologically active molecules, and an amino group that enhances its interaction with biological targets. The compound appears as a white to almost white powder with a melting point between 171°C and 175°C .

Synthesis

The synthesis of this compound typically involves the reduction of 4-(4-Nitrophenyl)morpholin-3-one using hydrogen gas in the presence of a catalyst such as palladium on activated carbon. This reaction can be conducted in solvents like water or aliphatic alcohols under controlled conditions .

Anticoagulant Properties

One of the most notable biological activities of this compound is its role as a precursor in synthesizing inhibitors for blood clotting factor Xa. These inhibitors are crucial for the treatment and prophylaxis of thromboembolic disorders . The structural similarity to Rivaroxaban, a well-known anticoagulant, suggests that this compound may exhibit similar pharmacological effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives synthesized from this compound. A novel synthetic route involving Schiff bases has shown promising results against various bacterial and fungal strains. These derivatives were characterized using spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy .

Case Studies and Research Findings

- Anticoagulant Activity : A study highlighted the synthesis of a specific derivative from this compound that demonstrated significant inhibition of factor Xa activity, indicating potential therapeutic applications in anticoagulation therapy .

- Antimicrobial Evaluation : In another research project, a library of compounds derived from this compound was tested for antimicrobial activity. The results indicated that several derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | 0.79 | Contains a nitro group instead of an amino group |

| (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide | 721401-53-2 | 0.71 | Contains a chloro substituent |

| (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione | 446292-08-6 | 0.73 | Features an oxazolidinone structure |

| 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | 0.73 | Incorporates a dihydropyridine ring |

Propiedades

IUPAC Name |

4-(4-aminophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCRLDZZHOVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458314 | |

| Record name | 4-(4-aminophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438056-69-0 | |

| Record name | 4-(4-Aminophenyl)morpholin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-3-morpholinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-aminophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)-3-MORPHOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(4-Aminophenyl)morpholin-3-one in pharmaceutical research?

A1: this compound is a crucial building block in the synthesis of factor Xa inhibitors, a class of anticoagulant drugs. [, , , ]. Notably, it serves as a key intermediate in the production of Rivaroxaban, a widely used drug for preventing blood clots [, , ].

Q2: What are some of the synthetic routes employed to produce this compound?

A2: Several synthetic strategies exist, including a multi-step process starting from N-phenyl ethanol amine []. Another approach involves the reduction of 4-(4-Nitrophenyl)morpholin-3-one using hydrogen as a reducing agent in a water-based solvent system [].

Q3: Has this compound been incorporated into other heterocyclic systems for drug discovery?

A3: Yes, researchers have successfully incorporated this compound into various heterocyclic scaffolds, including triazolo[1,5-a]pyrimidine [], 2,4,6-trisubstituted 1,3,5-triazine [], and 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives [], to explore their potential antimicrobial activities.

Q4: Are there any studies investigating the fluorescence properties of derivatives containing the this compound moiety?

A4: Yes, research shows that reacting this compound with Tetracyanoquinodimethane (TCNQ) yields distinct compounds, BAPMDQ and APMTQ, exhibiting enhanced fluorescence in solutions compared to their solid forms. This difference is attributed to extensive C–H−π interactions and strong H-bonding observed in the crystal structure of BAPMDQ [].

Q5: Does the carbonyl functionality in this compound contribute to any unique properties?

A5: Indeed, the carbonyl group plays a crucial role in the solid-state cation recognition ability of BAPMDQ and APMTQ, specifically towards potassium ions (K+). This recognition, triggered by mechanical grinding, leads to a distinct color change and fluorescence enhancement, potentially due to strong electrostatic interactions between K+ and the carbonyl oxygen [].

Q6: Have any computational studies been conducted on derivatives of this compound?

A6: Computational analyses, including binding energy calculations, have been performed on BAPMDQ and APMTQ. Results indicate a stronger cation−π interaction between K+ and the phenyl ring of APMTQ compared to BAPMDQ, contributing to its enhanced potassium ion recognition []. Additionally, molecular docking studies on carboxamide derivatives of this compound have been used to investigate their potential anticancer and antibacterial activities against specific targets like caspase-3 in HeLa cells and DNA-Gyrase in Staphylococcus aureus [].

Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?

A7: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and Elemental Analysis. These methods provide information about the compound's structure, purity, and elemental composition [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.